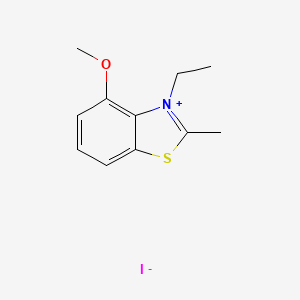
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as HMAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMAN is a hydrazone derivative that has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is not fully understood, but it is believed to act by inhibiting the synthesis of bacterial cell walls and disrupting cell membrane integrity. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity in normal human cells. However, this compound has been shown to induce DNA damage in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Advantages and Limitations for Lab Experiments
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has several advantages as a research tool, including its low toxicity profile, potent antibacterial and antifungal activity, and potential anticancer properties. However, this compound has some limitations, including its limited solubility in water and its potential to induce DNA damage in normal cells.
Future Directions
There are several potential future directions for research on N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of bacterial infections and cancer. Finally, studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo and its potential for clinical use.
Synthesis Methods
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide can be synthesized through various methods, including the reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-(3-methylphenoxy)acetic acid hydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. Other methods of synthesis include the use of microwave irradiation and ultrasound-assisted synthesis.
Scientific Research Applications
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications, including its antibacterial, antifungal, and anticancer properties. In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has shown potent antifungal activity against Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-11-4-3-5-13(6-11)26-10-16(21)19-18-9-12-7-14(20(23)24)17(22)15(8-12)25-2/h3-9,22H,10H2,1-2H3,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUFSCZHQMQTRI-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-4-pyrimidinecarboxamide](/img/structure/B6095961.png)
![{2-bromo-6-methoxy-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B6095969.png)



![methyl 3-[(4-{[bis(2-chloroethyl)amino]sulfonyl}benzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B6096005.png)
![7-(2-chlorobenzyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6096007.png)
![1-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096021.png)
![2-bromo-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6096027.png)

![2-[(1-sec-butyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6096039.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6096044.png)
![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6096050.png)
